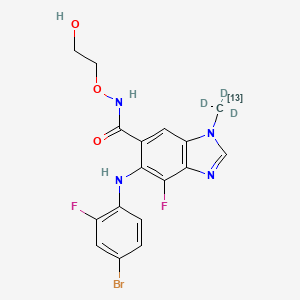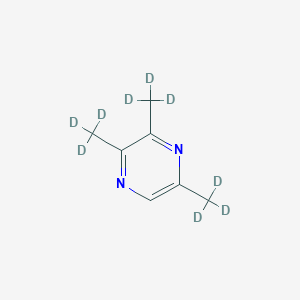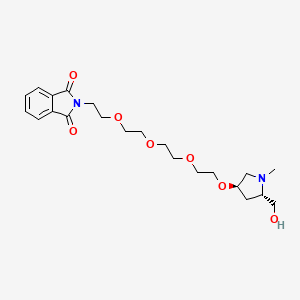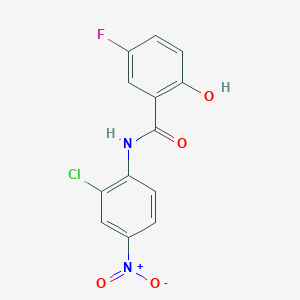
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide is a chemical compound with a complex structure that includes chloro, nitro, fluoro, and hydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with 5-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxybenzophenone.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-5-fluoro-2-hydroxybenzamide.
Substitution: Formation of N-(2-methoxy-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide or N-(2-chloro-4-thiophenyl)-5-fluoro-2-hydroxybenzamide.
科学研究应用
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways or the disruption of cellular processes essential for cell survival.
相似化合物的比较
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide
- N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of the fluoro group, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluoro group can enhance the compound’s stability, increase its binding affinity to targets, and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H8ClFN2O4 |
|---|---|
分子量 |
310.66 g/mol |
IUPAC 名称 |
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8ClFN2O4/c14-10-6-8(17(20)21)2-3-11(10)16-13(19)9-5-7(15)1-4-12(9)18/h1-6,18H,(H,16,19) |
InChI 键 |
BDYVQNWGUDCTIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


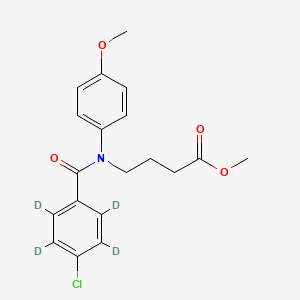
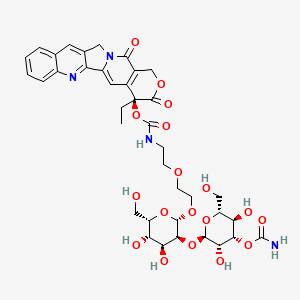
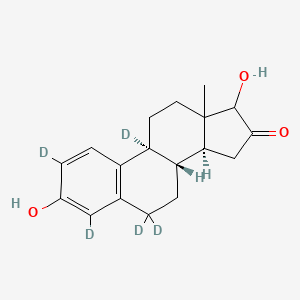
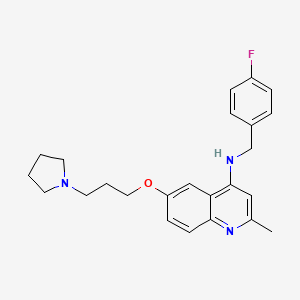
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
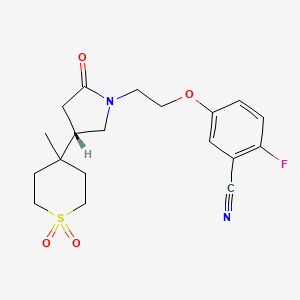

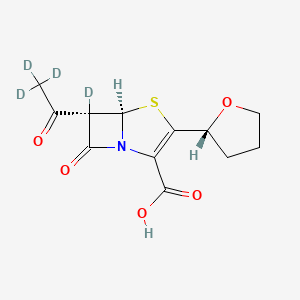

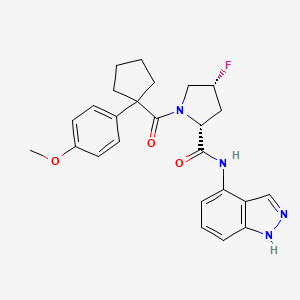
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
